1-(2-Hydroxyphenyl)-1-propanone oxime

Description

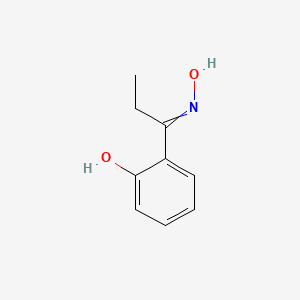

1-(2-Hydroxyphenyl)-1-propanone oxime (CAS: 610-99-1) is a Mannich base-derived oxime synthesized from 2-hydroxypropiophenone (1-(2-hydroxyphenyl)-1-propanone) via hydroxylamine-mediated ketone-to-oxime conversion . Its structure features a hydroxyphenyl group at position 1 and an oxime (-NOH) group at the propanone moiety. This compound is typically obtained as a crystalline solid with a melting point of 174–175 °C (unpurified) and synthesized in moderate yields (56–64%) through Mannich reactions involving morpholine or dimethylamine derivatives .

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-(C-ethyl-N-hydroxycarbonimidoyl)phenol |

InChI |

InChI=1S/C9H11NO2/c1-2-8(10-12)7-5-3-4-6-9(7)11/h3-6,11-12H,2H2,1H3 |

InChI Key |

JJMSLHJQXBZCAI-UHFFFAOYSA-N |

SMILES |

CCC(=NO)C1=CC=CC=C1O |

Canonical SMILES |

CCC(=NO)C1=CC=CC=C1O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Phenyl Propanone Oximes

Structural variations in the phenyl ring significantly alter physicochemical properties:

Key Observations :

Pyridyl and Heterocyclic Propanone Oximes

Replacing the phenyl ring with heterocycles modifies photostability and reactivity:

Key Observations :

- Heterocycle Position : 2-Pyridyl oximes exhibit superior photostability due to steric protection of the oxime group, whereas 3-pyridyl derivatives degrade rapidly under UV-Vis light .

- Thiophene Analogs: Limited data exist, but thienyl groups may enhance electronic properties for catalytic applications .

Alkyl Chain Variants and Flotation Agents

Extended alkyl chains improve chelation efficiency in metallurgy:

Key Observations :

Metabolic and Degradation Pathways

Oxime stability varies under biological/environmental conditions:

Key Observations :

- Hydroxyphenyl vs. Phenyl : The 2-hydroxyl group may reduce metabolic lability compared to phenyl analogs, though specific studies are lacking.

- Microbial Degradation: Propoxy-substituted oximes undergo partial breakdown into phenolic compounds under environmental conditions .

Preparation Methods

Biocatalytic Methods

Patent literature describes fermentative routes to similar ketones, such as l-1-phenyl-1-hydroxy-2-propanone, using microbial systems to achieve stereochemical control. Though unreported for the target compound, such methods could theoretically be adapted using engineered enzymes for asymmetric synthesis.

Oximation of 1-(2-Hydroxyphenyl)-1-Propanone

Hydroxylamine Reagents and Reaction Stoichiometry

Oximation universally employs hydroxylamine salts (e.g., NH₂OH·HCl) under basic conditions. Source 3 demonstrates a 56.35% yield using a 1:1 molar ratio of 1-(2-hydroxyphenyl) dec-2-en-1-one to NH₂OH·HCl, with pH adjusted to 7–8 using NaOH. Source 1 advocates a broader hydroxylamine-to-ketone ratio (0.7–2.5) to accommodate varying substrate reactivities. Excess hydroxylamine ensures complete conversion but risks byproduct formation if unreacted reagent remains.

Solvent Systems and Temperature Profiles

Optimal solvents balance ketone solubility and reagent miscibility:

- Aqueous-Ethanol Mixtures : Source 3 utilizes methanol-water systems at 50°C for 4 hours, achieving moderate yields.

- Biphasic Systems : Source 1 reports toluene-water mixtures at 0–30°C, enabling efficient oxime isolation via phase separation.

Table 1 summarizes critical parameters from representative protocols:

pH Optimization and Kinetic Considerations

Oxime formation kinetics peak near pH 5–6, as noted in Source 2, where acetate buffers accelerate nucleophilic attack by deprotonating hydroxylamine. However, Source 3’s higher pH (7–8) suggests substrate-specific adjustments—likely mitigating side reactions like Beckmann rearrangements, which dominate under strongly acidic conditions.

Workup and Purification Strategies

Isolation Techniques

Post-reaction, oximes are typically isolated via:

Analytical Validation

PubChem data confirm the compound’s identity (CID 2776764) through FT-IR, NMR, and mass spectrometry. Key spectral features include:

- N-H Stretch : 3200–3300 cm⁻¹ (oxime).

- Phenolic O-H : 3500 cm⁻¹ (broad).

- ¹H NMR : δ 2.5–3.0 ppm (CH₂ of propanone), δ 6.8–7.3 ppm (aromatic protons).

Industrial-Scale Adaptations and Catalytic Innovations

Nickel-Aluminum Catalyzed Reductions

Though primarily used for reducing oximes to amines (e.g., in Source 1’s synthesis of l-erythro-2-amino-1-phenyl-1-propanol), Ni-Al systems (1.5:1–5:1 Al:Ni ratios) could theoretically enhance reaction rates in reductive environments. This warrants exploration for hydrogenation side reactions during storage or processing.

Continuous Flow Systems

Modern adaptations of Source 2’s batch protocols could implement continuous flow reactors to improve heat transfer and mixing, particularly for exothermic oximation steps.

Q & A

Basic: What is the recommended synthetic route for 1-(2-Hydroxyphenyl)-1-propanone oxime, and how can reaction conditions be optimized?

Methodological Answer:

The compound is synthesized via oximation of the parent ketone, 1-(2-hydroxyphenyl)-1-propanone, with hydroxylamine hydrochloride under basic conditions. A typical protocol involves dissolving the ketone in ethanol, adding hydroxylamine hydrochloride and sodium acetate as a base, and refluxing at 60–80°C for 4–6 hours. Purification is achieved via recrystallization using ethanol/water mixtures. Optimization includes adjusting molar ratios (1:1.2 ketone:hydroxylamine) and monitoring reaction progress with TLC or HPLC. Higher yields (~70%) are reported under nitrogen atmosphere to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : The oxime functional group (-C=N-OH) exhibits a strong absorption band near 1610–1635 cm⁻¹ (νC=N) and a broad O-H stretch at ~3200 cm⁻¹ .

- NMR : ¹H NMR shows resonance for the oxime proton (N-OH) at δ 10–11 ppm, while the aromatic protons (2-hydroxyphenyl group) appear as a multiplet at δ 6.8–7.5 ppm. ¹³C NMR confirms the carbonyl conversion to an oxime (C=N at ~150 ppm) .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 165.19 [M+H]⁺, consistent with the molecular formula C₉H₁₁NO₂ .

Advanced: How should researchers address discrepancies or gaps in reported physical/chemical properties (e.g., melting point, solubility)?

Methodological Answer:

When literature data are inconsistent or unavailable (e.g., missing melting points or solubility profiles), employ the following:

- Differential Scanning Calorimetry (DSC) : Determine melting points and thermal stability.

- Hansen Solubility Parameters : Use a systematic solvent screening approach (e.g., water, ethanol, DMSO) to establish solubility.

- Computational Methods : Predict properties via software like COSMOtherm or ACD/Labs. For example, logP values can be estimated using group contribution methods .

- Experimental Validation : Cross-check with analogs (e.g., 1-(4-hydroxyphenyl)-1-propanone oxime, melting point 131–133°C ).

Advanced: What mechanistic insights explain the biological activity of oxime derivatives like this compound?

Methodological Answer:

The oxime group (-C=N-OH) enables hydrogen bonding with biological targets (e.g., enzymes or receptors), while the 2-hydroxyphenyl moiety contributes to π-π stacking interactions. For example:

- Enzyme Inhibition : The oxime may act as a transition-state analog in hydrolase inhibition (e.g., acetylcholinesterase), as seen in structurally related compounds .

- Antimicrobial Activity : Modify substituents on the phenyl ring (e.g., chloro or morpholinyl groups) to enhance lipophilicity and membrane penetration .

- Toxicity Screening : Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict binding affinities .

Advanced: How does this compound function as a flotation collector, and what factors influence its performance?

Methodological Answer:

In mineral processing, this oxime acts as a chelating agent for metal ions (e.g., Cu²⁺ in malachite). Key factors include:

- pH Dependence : Optimal adsorption occurs at pH 8–10, where the oxime is deprotonated, enhancing metal coordination .

- Structure-Activity Relationship : The hydroxyphenyl group improves selectivity for copper oxides, while the oxime’s lone pair electrons facilitate covalent bonding to metal surfaces .

- Competitive Studies : Compare with alkyl hydroxamates to evaluate recovery efficiency (e.g., 85% malachite recovery at 50 mg/L dosage) .

Advanced: What strategies mitigate stability issues during storage or reaction conditions?

Methodological Answer:

- Storage : Store under inert atmosphere (argon) at 4°C to prevent oxidation. Use amber glass vials to avoid photodegradation.

- Reaction Stability : Avoid strong acids/bases that hydrolyze the oxime. For example, maintain pH 6–8 in aqueous systems .

- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) and characterize degradation products using LC-MS .

Advanced: How can computational modeling guide the design of derivatives with enhanced properties?

Methodological Answer:

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the HOMO of the oxime group indicates nucleophilic attack sites .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., SARS-CoV-2 main protease) to identify binding modes .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using regression analysis .

Basic: What are the key safety considerations when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .

- Ventilation : Work in a fume hood due to potential dust formation.

- Spill Management : Neutralize with 5% acetic acid and adsorb with vermiculite. No carcinogenic risk is reported per IARC/OSHA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.